molecular formula C18H17Cl B577892 2-(3-Chloropropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene CAS No. 14330-49-5

2-(3-Chloropropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene

Cat. No.: B577892
CAS No.: 14330-49-5
M. Wt: 268.784
InChI Key: BZYQZWMEHOOTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloropropylidene)tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tricyclic core: This step involves cyclization reactions to form the tricyclic structure.

    Introduction of the chloropropylidene group: This is achieved through substitution reactions where a chloropropylidene group is introduced to the tricyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-(3-Chloropropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloropropylidene)tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaene is unique due to its specific tricyclic structure and the presence of the chloropropylidene group

Properties

CAS No.

14330-49-5

Molecular Formula

C18H17Cl

Molecular Weight

268.784

IUPAC Name

11-(3-chloropropylidene)-5,6-dihydrodibenzo[2,1-b:2/',1/'-f][7]annulene

InChI

InChI=1S/C18H17Cl/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13H2

InChI Key

BZYQZWMEHOOTGM-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(=CCCCl)C3=CC=CC=C31

Synonyms

5-(3-Chloropropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Origin of Product

United States

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